molecular formula C10H15N3O B2903955 (1R,2R)-2-[(6-methylpyrimidin-4-yl)oxy]cyclopentan-1-amine CAS No. 2277263-70-2

(1R,2R)-2-[(6-methylpyrimidin-4-yl)oxy]cyclopentan-1-amine

Cat. No.: B2903955
CAS No.: 2277263-70-2
M. Wt: 193.25
InChI Key: BCCNOFNERVKYLI-RKDXNWHRSA-N
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Description

(1R,2R)-2-[(6-methylpyrimidin-4-yl)oxy]cyclopentan-1-amine is a chiral compound with potential applications in various fields of scientific research. Its unique structure, featuring a cyclopentane ring substituted with an amine group and a 6-methylpyrimidin-4-yloxy group, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(6-methylpyrimidin-4-yl)oxy]cyclopentan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of suitable precursors.

    Introduction of the Amine Group: The amine group can be introduced via reductive amination or other suitable amination reactions.

    Attachment of the 6-methylpyrimidin-4-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclopentane ring with the 6-methylpyrimidin-4-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(6-methylpyrimidin-4-yl)oxy]cyclopentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced under suitable conditions to modify its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amine or pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the cyclopentane ring or pyrimidine moiety.

Scientific Research Applications

(1R,2R)-2-[(6-methylpyrimidin-4-yl)oxy]cyclopentan-1-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(6-methylpyrimidin-4-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

(1R,2R)-2-[(6-methylpyrimidin-4-yl)oxy]cyclopentan-1-amine is unique due to its specific chiral configuration and the presence of both a cyclopentane ring and a 6-methylpyrimidin-4-yloxy group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,2R)-2-(6-methylpyrimidin-4-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-5-10(13-6-12-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCNOFNERVKYLI-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OC2CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=N1)O[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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